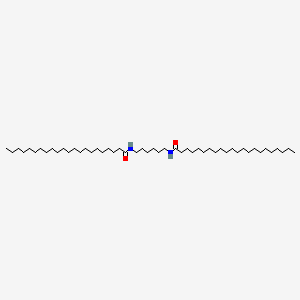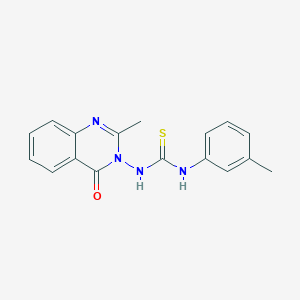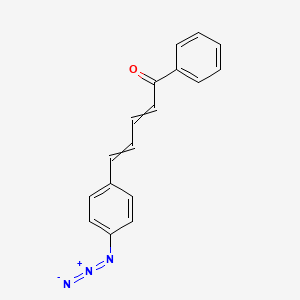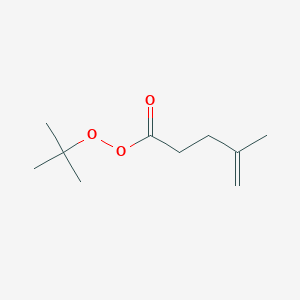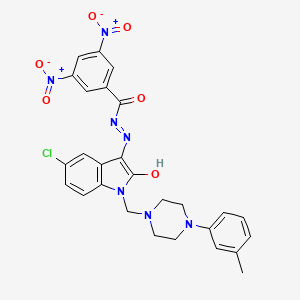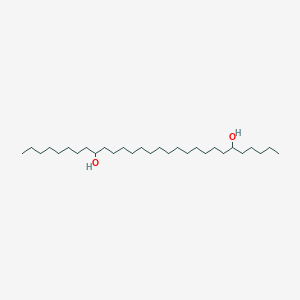
6,21-Nonacosanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,21-Nonacosanediol is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound is characterized by its long carbon chain and the presence of two hydroxyl groups at the 6th and 21st positions. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,21-Nonacosanediol typically involves the reduction of corresponding fatty acids or esters. One common method is the hydrogenation of nonacosanoic acid or its derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{Nonacosanoic acid} + \text{H}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of catalyst containing the fatty acid or ester. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6,21-Nonacosanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and ammonia (NH₃) for amination.
Major Products Formed
Oxidation: Nonacosanone, nonacosanoic acid.
Reduction: Nonacosane.
Substitution: Nonacosanyl chloride, nonacosanyl amine.
Aplicaciones Científicas De Investigación
6,21-Nonacosanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism by which 6,21-Nonacosanediol exerts its effects is primarily through its interaction with cell membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the hydroxyl groups can participate in hydrogen bonding, further influencing molecular interactions within the membrane.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Nonacosanediol
- 4,10-Nonacosanediol
Comparison
6,21-Nonacosanediol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to other nonacosanediols. For instance, 6,8-Nonacosanediol and 4,10-Nonacosanediol have hydroxyl groups at different positions, leading to variations in their reactivity and applications. The specific structure of this compound makes it particularly suitable for certain industrial and research applications where precise molecular interactions are required.
Propiedades
Número CAS |
96850-31-6 |
|---|---|
Fórmula molecular |
C29H60O2 |
Peso molecular |
440.8 g/mol |
Nombre IUPAC |
nonacosane-6,21-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-8-17-21-26-29(31)27-23-19-16-14-12-10-9-11-13-15-18-22-25-28(30)24-20-6-4-2/h28-31H,3-27H2,1-2H3 |
Clave InChI |
CTMPSTSOUDNRQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCCCCCCCC(CCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


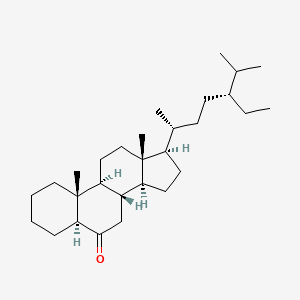
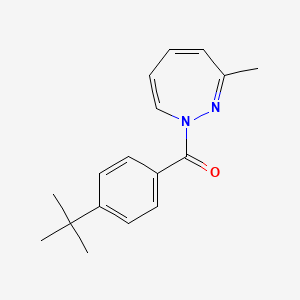
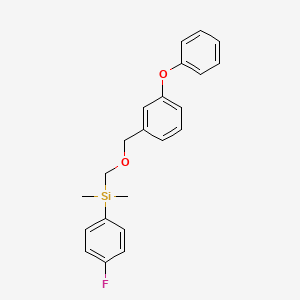
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
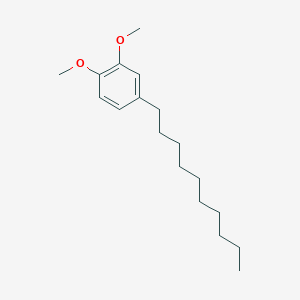
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)

